棕榈酰基-赖氨酰-二氧甲硫酰-赖氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

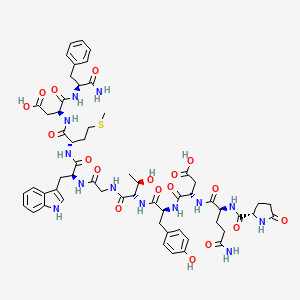

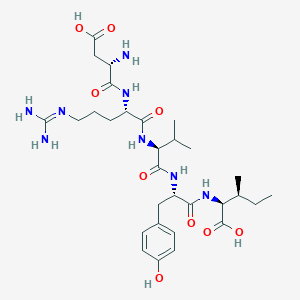

Palmitoyl-Lysyl-Dioxymethiony-Lysine, also known as Palmitoyl Tripeptide-38, is a complex molecule that has drawn much attention due to its potential biological activities . This molecule is a peptide consisting of four amino acids: palmitoyl, lysyl, dioxymethiony, and lysine . It has a molecular formula of C33H65N5O7S and a molecular weight of 676.0 g/mol .

Synthesis Analysis

The synthesis of Palmitoyl-Lysyl-Dioxymethiony-Lysine involves the condensation of an amino acid (almost always serine) with an acyl-CoA (the acyl group of, usually, but not always, the 16-carbon fatty acid palmitate) to generate 3-ketodihydrosphingosine . This reaction is mediated by the enzyme serine palmitoyltransferase (SPT) .

Molecular Structure Analysis

The molecular structure of Palmitoyl-Lysyl-Dioxymethiony-Lysine is complex and flexible . The InChI string for this compound is InChI=1S/C33H65N5O7S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-22-30 (39)36-27 (20-16-18-24-34)31 (40)37-28 (23-26-46 (2,44)45)32 (41)38-29 (33 (42)43)21-17-19-25-35/h27-29H,3-26,34-35H2,1-2H3, (H,36,39) (H,37,40) (H,38,41) (H,42,43)/t27-,28-,29-/m0/s1 .

Physical And Chemical Properties Analysis

Palmitoyl-Lysyl-Dioxymethiony-Lysine has a molecular weight of 676.0 g/mol and a computed XLogP3-AA value of 3 . It has a hydrogen bond donor count of 6 .

科学研究应用

Role in Immunity and Immune-Related Diseases

Protein palmitoylation plays a significant role in immunity and immune-related diseases . The attachment of palmitoyl groups alters the membrane affinity of the substrate protein, changing its subcellular localization, stability, and protein-protein interactions . This process significantly regulates protein function in a variety of biological processes . Aberrant PAT activity and fluctuations in palmitoylation levels are strongly correlated with human immunologic diseases .

Regulation of Cellular Proteins

Protein palmitoylation allows for rapid regulation of the function of many cellular proteins . This lipid modification is readily reversible, which is a feature that allows for quick adjustments in the function of many cellular proteins .

Role in Biological Systems

Palmitoylation plays a crucial role in biological systems . The discovery of the DHHC protein family that catalyzes protein palmitoylation has been a significant advancement in understanding the role of palmitoylation in biological systems .

Association with Neurological Diseases and Cancer Progression

Mutations in palmitoyltransferases (PATs), the enzymes that catalyze the formation of this modification, are associated with a number of neurological diseases and cancer progression .

Influence on Individual Proteins

Understanding how palmitoylation influences the function of individual proteins is an important driver of current research in this field . Dysregulated palmitoylation can lead to pathological consequences .

Potential Therapeutic Target

Given its significant role in various biological processes and diseases, targeting palmitoylation is being explored as a novel therapeutic approach for treating human immunologic diseases .

未来方向

作用机制

Target of Action

Palmitoyl-Lysyl-Dioxymethiony-Lysine, also known as Palmitoyl Tripeptide-38, is a synthetic lipopeptide that primarily targets the extracellular matrix (ECM) . It is known to interact with Programmed cell death protein 1 (PD-1) , a crucial anticancer target . The compound’s action on PD-1 is significant in the context of cancer treatment, where alternative targeting strategies are being explored due to the relatively low response rate and acquired resistance to existing antibody drugs .

Mode of Action

Palmitoyl-Lysyl-Dioxymethiony-Lysine acts as a matrikine-mimetic peptide that stimulates the production of more than six essential components of the ECM . It interacts with its targets through a process known as palmitoylation , a reversible lipid modification that controls the distribution of proteins within different subcellular compartments . This modification allows for rapid regulation of the function of many cellular proteins .

Biochemical Pathways

The compound’s action affects several biochemical pathways. In the epidermis , it promotes the production of laminins, fibronectin, hyaluronic acid (HA), and CD44 protein, which is responsible for anchoring HA in the ECM . In the dermis , it stimulates the synthesis of collagens (I, III, and IV), fibronectin, and HA . Additionally, this lipopeptide promotes the production of aquaporins , specialized proteins that play an essential role in water retention and distribution in the skin and other tissues .

Pharmacokinetics

Palmitoyl-Lysyl-Dioxymethiony-Lysine is designed to penetrate deep into the dermis to boost the production of collagen and the synthesis of HA . This allows the compound to have a significant impact on the skin’s appearance and health.

Result of Action

The compound provides noticeable and clinically proven filling and anti-wrinkle effects, acting on multiple skin layers such as the epidermis, the dermal-epidermal junction, and the dermis . It fights against signs of dermal aging (including fine lines and deep wrinkles), improves the condition, and minimizes skin imperfections, exposing a youthful, healthy, and radiant appearance .

Action Environment

The action of Palmitoyl-Lysyl-Dioxymethiony-Lysine is influenced by environmental factors. DNA array tests showed that the compound enhances the expression of genes responsible for the skin’s lipid barrier function, improving protection against external influences and reducing transdermal moisture loss . This suggests that the compound’s action, efficacy, and stability can be influenced by factors such as humidity, temperature, and the presence of other substances on the skin.

属性

| { "Design of the Synthesis Pathway": "The synthesis of Palmitoyl-Lysyl-Dioxymethiony-Lysine can be achieved through solid-phase peptide synthesis.", "Starting Materials": [ "Palmitic acid", "Lysine", "Fmoc-Lys-OH", "Boc-Lys(Mmt)-OH", "Dioxymethionine", "O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate (HBTU)", "Diisopropylethylamine (DIPEA)", "N,N-dimethylformamide (DMF)", "Dichloromethane (DCM)", "Triisopropylsilane (TIS)", "Trifluoroacetic acid (TFA)", "Ethyl ether", "Acetonitrile" ], "Reaction": [ "Activation of Fmoc-Lys-OH with HBTU and DIPEA in DMF", "Coupling of activated Fmoc-Lys-OH to Palmitic acid in DMF using HBTU and DIPEA", "Deprotection of Fmoc group with 20% piperidine in DMF", "Coupling of Boc-Lys(Mmt)-OH to the deprotected Palmitoyl-Lysine in DMF using HBTU and DIPEA", "Deprotection of Mmt group with TFA in DCM:TIS:water (95:2.5:2.5)", "Coupling of Dioxymethionine to the deprotected Palmitoyl-Lysyl-Lysine in DMF using HBTU and DIPEA", "Final deprotection and cleavage of the peptide from the resin with TFA in DCM:TIS:water (95:2.5:2.5)", "Purification of the crude peptide by preparative HPLC", "Characterization of the purified peptide by analytical HPLC and mass spectrometry" ] } | |

CAS 编号 |

1447824-23-8 |

产品名称 |

Palmitoyl-Lysyl-Dioxymethiony-Lysine |

分子式 |

C33H65N5O7S |

分子量 |

675.96 |

序列 |

Pal-Lys-Met(O2)-Lys-OH |

储存 |

Common storage 2-8℃,long time storage -20℃. |

同义词 |

Palmitoyl-Lysyl-Dioxymethiony-Lysine |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。